4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a methyl group, a methylsulfanyl group, and a phenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents under reflux conditions. For example, heating the starting material with sodium methoxide (MeONa) in butanol (BuOH) can lead to the formation of the desired pyrrolopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Nucleophiles such as benzylamine (BnNH2) can be used to replace the methylsulfanyl group after prior oxidation.
Major Products
Oxidation: Oxidation of the methylsulfanyl group yields sulfoxide or sulfone derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also exhibit similar biological properties and have been explored as kinase inhibitors.
Uniqueness
4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical transformations, and the phenyl group, which can enhance its biological activity. These structural features distinguish it from other pyrrolopyrimidine derivatives and contribute to its potential as a versatile compound in scientific research .
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-10-12-8-9-17(11-6-4-3-5-7-11)13(12)16-14(15-10)18-2/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJFXNLODCSGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.